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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)-1-propanol

Cat. No.: B029530

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-(4-
Methoxyphenyl)-1-propanol, a secondary alcohol with applications in organic synthesis and
potential relevance in medicinal chemistry. This document outlines a standard gas
chromatography-mass spectrometry (GC-MS) protocol, details the expected fragmentation
patterns, and presents the mass spectral data in a clear, tabular format for easy reference.

Introduction

1-(4-Methoxyphenyl)-1-propanol (also known as a-ethyl-p-methoxybenzyl alcohol) is an
aromatic alcohol with the chemical formula C10H1402 and a molecular weight of 166.22 g/mol .
[1][2] Its structure, featuring a methoxy-substituted phenyl ring and a hydroxylated propyl chain,
makes it a subject of interest in various chemical and pharmaceutical research areas. Mass
spectrometry, particularly when coupled with gas chromatography, is a powerful analytical
technique for the identification and quantification of this compound. This guide focuses on the
electron ionization (El) mass spectrometry of 1-(4-Methoxyphenyl)-1-propanol.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of 1-(4-Methoxyphenyl)-1-propanol can be
adapted from established methods for similar aromatic compounds, such as anethole.[3][4][5]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b029530?utm_src=pdf-interest
https://www.benchchem.com/product/b029530?utm_src=pdf-body
https://www.benchchem.com/product/b029530?utm_src=pdf-body
https://www.benchchem.com/product/b029530?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_-1-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/641444
https://www.benchchem.com/product/b029530?utm_src=pdf-body
https://www.benchchem.com/product/b029530?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Identification_of_Anethole_Isomers_by_Gas_Chromatography_Mass_Spectrometry_GC_MS.pdf
https://www.tandfonline.com/doi/abs/10.1080/14756366.2022.2097445
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20203184568
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following is a representative experimental methodology.
2.1. Sample Preparation

For analysis, a dilute solution of 1-(4-Methoxyphenyl)-1-propanol in a volatile organic solvent
such as hexane or ethanol is prepared. A typical concentration would be in the range of 10-100
pg/mL.

2.2. Gas Chromatography (GC) Conditions

e Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g.,
100:1) to prevent column overloading.

* Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

e Column: A nonpolar or semi-polar capillary column, such as a DB-5ms (5% phenyl-
methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 pm film thickness.

e Oven Temperature Program:
o Initial temperature: 70 °C, hold for 2 minutes.
o Ramp: Increase at 10 °C/min to 280 °C.
o Final hold: Hold at 280 °C for 5 minutes.

2.3. Mass Spectrometry (MS) Conditions

lonization Mode: Electron lonization (El) at 70 eV.[6]

lon Source Temperature: 230 °C.[6]

Quadrupole Temperature: 150 °C.

Mass Scan Range: m/z 40-450.

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
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A generalized workflow for the GC-MS analysis of 1-(4-Methoxyphenyl)-1-propanol.

Mass Spectral Data and Fragmentation Analysis

Upon electron ionization, 1-(4-Methoxyphenyl)-1-propanol undergoes fragmentation,
producing a characteristic mass spectrum. The molecular ion (M*) is expected at m/z 166. The
most abundant fragment ion, or base peak, is observed at m/z 137.[1]

Table 1: Prominent lons in the Mass Spectrum of 1-(4-Methoxyphenyl)-1-propanol

Proposed Fragment

miz Fragmentation Pathway
Structure

166 [C10H1402]* Molecular lon (M*)

M+ - C2Hs (Loss of ethyl
137 [CoH110]* _

radical)

[m/z 137] - CO (Loss of carbon
109 [C7H.0O]* _

monoxide)

[m/z 109] - CHsOH (Loss of
77 [CeHs]*

methanol)
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3.1. Fragmentation Pathway

The primary fragmentation of 1-(4-Methoxyphenyl)-1-propanol involves the cleavage of the
carbon-carbon bond adjacent to the hydroxyl group (a-cleavage). This results in the loss of an
ethyl radical (*C2Hs) to form the stable, resonance-stabilized cation at m/z 137. This fragment is
the base peak in the spectrum.

Further fragmentation of the m/z 137 ion can occur through the loss of a neutral carbon
monoxide (CO) molecule, leading to the fragment at m/z 109. Subsequent loss of methanol
(CHsOH) from this ion can produce the phenyl cation at m/z 77.

[C10H1402]+
m/z 166

[CoH110]*
m/z 137 (Base Peak)

[C7HoO]*
m/z 109

Click to download full resolution via product page

Proposed mass fragmentation pathway for 1-(4-Methoxyphenyl)-1-propanol.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis
of 1-(4-Methoxyphenyl)-1-propanol using GC-MS. The detailed experimental protocol and the
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elucidated fragmentation pathway offer a solid foundation for researchers, scientists, and drug
development professionals working with this compound. The characteristic base peak at m/z
137, resulting from the loss of an ethyl group, serves as a key identifier for this molecule in
mass spectral analysis. The information presented herein should facilitate the unambiguous
identification and further investigation of 1-(4-Methoxyphenyl)-1-propanol in various scientific
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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